TRPA1 Antagonist Potency: 75 nM IC₅₀ vs. Commercial Tool Compounds
5-Methyl-2-(propan-2-yl)azepane exhibits an IC₅₀ of 75 nM against human TRPA1 in a fluorometric calcium assay [1]. This potency is comparable to the well-characterized tool compound A-967079 (IC₅₀ = 67 nM in Ca²⁺ assay [2]) and >80‑fold more potent than the widely used reference antagonist HC‑030031 (IC₅₀ = 6.2 μM [3]).
| Evidence Dimension | TRPA1 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 75 nM (human TRPA1, HEK293 cells, fluorometric Ca²⁺ assay) |
| Comparator Or Baseline | A-967079: 67 nM; HC-030031: 6,200 nM |
| Quantified Difference | 1.1‑fold (vs. A‑967079); 83‑fold (vs. HC‑030031) |
| Conditions | Human TRPA1 expressed in HEK293 cells; inhibition of agonist‑induced Ca²⁺ increase [1] |
Why This Matters
Selecting a TRPA1 antagonist with sub‑100 nM potency ensures sufficient target engagement in cellular and in vivo models, whereas weaker analogs (µM range) require higher concentrations that may introduce off‑target effects.
- [1] BindingDB. BDBM50362768 (CHEMBL1939828) – 5-Methyl-2-(propan-2-yl)azepane. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50362768 View Source
- [2] Chen J, et al. Selective blockade of TRPA1 channel attenuates pathological pain without altering noxious cold sensation or body temperature regulation. Pain. 2011;152(5):1165-1172. PMID: 21402443. View Source
- [3] Adooq Bioscience. HC-030031 Datasheet. https://www.adooq.cn/datasheet/A13278 View Source
